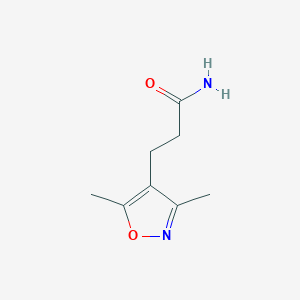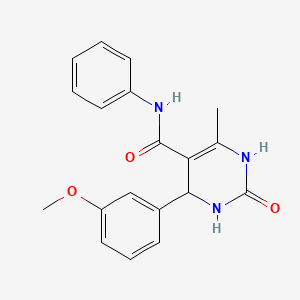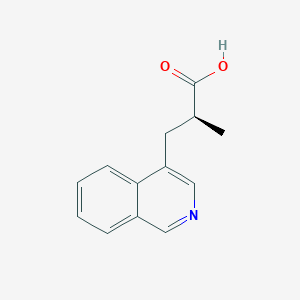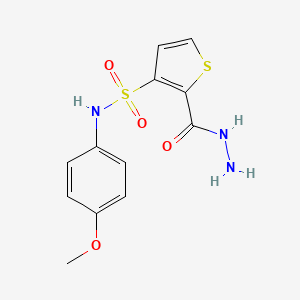
3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two unsaturated bonds, one nitrogen atom, and one oxygen atom . The compound has been obtained from two biologically active compounds, such as isoxazole and cytisine .
Synthesis Analysis
The synthesis of this compound has been demonstrated to occur under very mild conditions, leading to the single-stage method . The reaction involves the use of sulfonamide and 4-chlorobenzaldehyde in ethanol, with the addition of a 40% aqueous solution of potassium hydroxide .Molecular Structure Analysis
The molecular structure of “3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide” has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of this compound .Aplicaciones Científicas De Investigación
Synthesis and Structure
The compound is derived from two biologically active components : The compound is derived from two biologically active components: isoxazole and cytisine . Researchers have successfully synthesized it using a single-stage method under mild conditions. Detailed structural analysis, including 1H and 13C NMR spectroscopy (including COSY, HMQC, and HMBC) and X-ray diffraction , has revealed its spatial arrangement .
Biological Activity
The compound belongs to the class of sulfo-derivatives of azoles . These compounds have found applications in pharmacy, particularly as nonsteroidal anti-inflammatory drugs (such as coxibs) that inhibit cyclooxygenase .
Hemorheological Activity
Researchers have investigated the hemorheological activity of this derivative. Understanding its effects on blood flow and viscosity is crucial for potential therapeutic applications .
Anticonvulsant Potential
While not directly related to this compound, studies on oxazole derivatives have explored their anticonvulsant properties. Investigating similar pathways may provide insights into the anticonvulsant potential of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide .
Interactions Beyond BRD4
Interestingly, a related compound, DDT26 , has been found to interact with targets other than BRD4 . This observation suggests that 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide might also have broader cellular effects .
Plant Hormone Analog
The compound’s structural similarity to indole-3-acetic acid , a plant hormone produced during tryptophan degradation, raises questions about its potential role in plant physiology .
Direcciones Futuras
Isoxazole derivatives, including “3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide”, are promising for obtaining new biologically active compounds . The important information presented in the research will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZXCKTYOUCOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)







![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)




